molecular formula C12H11NO4 B8294924 2,4-Dimethoxyquinoline-3-carboxylic acid

2,4-Dimethoxyquinoline-3-carboxylic acid

Cat. No.: B8294924
M. Wt: 233.22 g/mol
InChI Key: MOTLBIPBNZTCMS-UHFFFAOYSA-N
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Description

2,4-Dimethoxyquinoline-3-carboxylic acid is a quinoline derivative characterized by methoxy groups at positions 2 and 4 and a carboxylic acid moiety at position 2. The methoxy substituents in this compound likely enhance its electron-donating properties, influencing solubility, stability, and interactions with biological targets .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

2,4-dimethoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-16-10-7-5-3-4-6-8(7)13-11(17-2)9(10)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

MOTLBIPBNZTCMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC2=CC=CC=C21)OC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoline-3-carboxylic acid derivatives differ in substituent type (e.g., methoxy, hydroxy, amino) and position, which critically affect their physicochemical and biological properties.

Compound Substituents Key Features Reference
2,4-Dimethoxyquinoline-3-carboxylic acid 2-OCH₃, 4-OCH₃, 3-COOH Enhanced electron density; potential stability due to methoxy groups.
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxamide 4-OH, 6-OCH₃, 7-OCH₃, 3-CONH₂ Bioactive intermediate; amide group improves metabolic stability.
4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (20e ) 4-NH-benzyl, 2-oxo, 3-COOH Analgesic activity; benzyl moiety enhances lipophilicity.
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid 2-oxo, 4-COOH Reduced stability due to decarboxylation susceptibility.
2,4-Dimethylquinoline-3-carboxylic acid 2-CH₃, 4-CH₃, 3-COOH Methyl groups increase hydrophobicity; lower solubility compared to methoxy analogs.

Stability and Reactivity

  • Decarboxylation Sensitivity: Quinoline-3-carboxylic acids with tertiary amino groups (e.g., 4-N-R,R'-amino derivatives) are prone to decarboxylation in ethanol, limiting their isolation . In contrast, 4-amino derivatives with at least one proton on the amino group (e.g., 20e) exhibit improved stability .
  • Methoxy vs. Hydroxy Groups: Methoxy groups (as in this compound) confer greater chemical stability than hydroxy groups, which may participate in tautomerism or hydrogen bonding that complicates synthesis .

Key Research Findings

Substituent Position Matters: 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS 28027-16-9) and 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS 1688656-69-0) exhibit high structural similarity to this compound but differ in methoxy placement, which may alter bioavailability . 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 15733-89-8) has a lower Log S value (-2.4), indicating poorer aqueous solubility compared to methoxy analogs .

Methoxy Groups Enhance Drug-Likeness: Methoxy substituents improve membrane permeability and metabolic stability, as seen in 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, which retain activity in vivo .

Preparation Methods

Reaction Protocol

  • Bromination : Treatment of 2,4-dimethoxybenzyl alcohol with PBr₃ in dichloromethane (DCM) generates the corresponding benzyl bromide.

  • Azide Formation : Displacement with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) yields 2,4-dimethoxybenzyl azide.

  • Cyclization : Heating the azide with ethyl propiolate and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene induces cyclization to ethyl 2,4-dimethoxyquinoline-3-carboxylate.

  • Hydrolysis : Basic hydrolysis (e.g., NaOH in ethanol/water) converts the ester to the carboxylic acid.

Key Data

StepReagents/ConditionsYield
BrominationPBr₃, DCM, 1 h85–90%
Azide FormationNaN₃, DMSO, 16 h75–80%
CyclizationDDQ, toluene, 80°C, 5 h53%
HydrolysisNaOH, EtOH/H₂O, reflux90–95%

This method offers regioselective control but requires careful handling of explosive intermediates (e.g., NaN₃). DDQ’s role in aromatization is critical; omitting it results in dihydroquinoline byproducts.

Gould-Jacobs Cyclization

The Gould-Jacobs reaction, traditionally used for quinolone synthesis, adapts well to methoxy-substituted quinolines. A modified approach involves cyclizing 2,4-dimethoxyaniline with ethoxycarbonyl acetylene equivalents (Figure 2).

Reaction Protocol

  • Condensation : 2,4-Dimethoxyaniline reacts with diethyl ethoxymethylenemalonate in acetic acid to form an enamine intermediate.

  • Cyclization : Thermal cyclization at 150–200°C produces ethyl 2,4-dimethoxyquinoline-3-carboxylate.

  • Hydrolysis : Acidic or basic hydrolysis yields the carboxylic acid.

Optimization Insights

  • Solvent Effects : Acetic acid enhances protonation of the enamine, accelerating cyclization.

  • Temperature : Cyclization at 180°C improves yield (65–70%) compared to lower temperatures.

Limitations

  • Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry.

  • Ethoxycarbonyl groups may hydrolyze prematurely under acidic conditions.

Chloroquinoline intermediates enable late-stage introduction of methoxy groups. For example, 2,4-dichloroquinoline-3-carboxylic acid undergoes sequential methoxylation (Figure 3).

Reaction Protocol

  • Synthesis of Dichloroquinoline : Cyclocondensation of 2-aminobenzoic acid with chlorinated malonyl derivatives yields 2,4-dichloroquinoline-3-carboxylic acid.

  • Methoxylation : Treatment with sodium methoxide (NaOMe) in methanol replaces chlorides with methoxy groups.

Key Data

StepConditionsYield
Dichloroquinoline SynthesisPOCl₃, DMF, 90°C60%
MethoxylationNaOMe, MeOH, 12 h75%

Challenges

  • Harsh conditions (e.g., POCl₃) demand corrosion-resistant equipment.

  • Steric hindrance at C-2 and C-4 may reduce methoxylation efficiency.

Oxidation of Aldehyde Precursors

2,4-Dimethoxyquinoline-3-carbaldehyde serves as a direct precursor to the carboxylic acid via oxidation (Figure 4). While the aldehyde is synthesized via Vilsmeier-Haack formylation, this method’s reliance on benchchem.com excludes it per user constraints. Alternative oxidation routes include:

Reaction Protocol

  • Aldehyde Synthesis : Formylation of 2,4-dimethoxyquinoline using a Duff reaction (hexamine, trifluoroacetic acid).

  • Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the aldehyde to the carboxylic acid.

Key Data

StepConditionsYield
FormylationHexamine, TFA, 100°C50–55%
OxidationKMnO₄, H₂SO₄, 60°C85%

Drawbacks

  • Low formylation yields due to competing side reactions.

  • KMnO₄ oxidation generates MnO₂ sludge, complicating purification.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Benzyl Azide CyclizationHigh regioselectivity; scalableHazardous intermediates; moderate cyclization yield40–50%
Gould-JacobsMild conditions; established protocolLow functional group tolerance60–70%
Nucleophilic SubstitutionLate-stage functionalizationHarsh reagents; steric effects50–60%
Aldehyde OxidationStraightforward oxidationLow formylation efficiency40–45%

Q & A

Basic: What are the optimal synthetic conditions for 2,4-Dimethoxyquinoline-3-carboxylic acid in laboratory settings?

Methodological Answer:
The synthesis typically involves cyclization of methoxy-substituted precursors under controlled conditions. For example, a base like sodium ethoxide can facilitate cyclization of 2-aminobenzoylacetate derivatives, as demonstrated in analogous quinoline-4-carboxylic acid syntheses . Key parameters include:

  • Temperature : Maintain 80–100°C to ensure reaction progression without decomposition.
  • Solvent : Use anhydrous ethanol or tetrahydrofuran (THF) to stabilize intermediates.
  • Catalyst : Sodium ethoxide (5–10 mol%) enhances ring closure efficiency.
    Post-synthesis, recrystallization from ethanol/water mixtures (70:30 v/v) improves purity.

Basic: Which analytical techniques are prioritized for characterizing purity and structural integrity?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy group positions (δ 3.8–4.1 ppm for OCH₃) and carboxylic proton environments (δ 12–13 ppm) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/0.1% formic acid gradient) quantify purity (>98% target).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 263.0692 (calculated for C₁₂H₁₁NO₅).
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and quinoline ring vibrations (1600–1450 cm⁻¹) validate functional groups .

Advanced: How to resolve contradictions in reported reaction outcomes during quinoline ring modifications?

Methodological Answer:
Discrepancies often arise from substituent electronic effects or competing pathways. Systematic strategies include:

  • Control Experiments : Compare outcomes under varying conditions (e.g., oxidizing agents like KMnO₄ vs. H₂O₂) to identify dominant pathways .
  • Kinetic Studies : Monitor intermediate formation via in-situ UV-Vis or LC-MS to pinpoint rate-determining steps.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict regioselectivity for methoxy group reactivity at C2 vs. C4 positions .

Advanced: What computational methods predict reactivity in novel synthetic pathways?

Methodological Answer:

  • DFT-Based Reactivity Descriptors : Calculate Fukui indices (using B3LYP/6-311+G(d,p)) to identify nucleophilic/electrophilic sites on the quinoline ring .
  • Transition State Analysis : Locate energy barriers for key steps (e.g., cyclization) using QM/MM hybrid methods.
  • Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction yields (e.g., THF vs. DMF) .

Advanced: How to design experiments for studying biological interactions with enzyme targets?

Methodological Answer:

  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to targets like topoisomerases or kinases. Include controls with unsubstituted quinoline analogs to isolate methoxy group effects .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for ligand-enzyme interactions.
  • Molecular Docking (AutoDock Vina) : Model binding poses of the carboxylic acid moiety with active-site residues (e.g., hydrogen bonds with Arg/Lys) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Keep at –20°C under inert gas (Ar/N₂) to prevent oxidation of methoxy groups.
  • Light Sensitivity : Use amber vials to avoid photodegradation (λ < 400 nm).
  • Hygroscopicity : Store with desiccants (silica gel) due to carboxylic acid hygroscopicity .

Advanced: How to address solubility challenges in aqueous biological assays?

Methodological Answer:

  • pH Adjustment : Dissolve in PBS (pH 7.4) with 1–5% DMSO (v/v) to enhance solubility via ionization of the carboxylic acid group (pKa ~2.5) .
  • Co-Solvent Systems : Use cyclodextrin inclusion complexes (e.g., β-CD) to improve bioavailability.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (50–100 nm) for sustained release in cell culture media .

Advanced: What strategies validate synthetic intermediates with conflicting spectral data?

Methodological Answer:

  • 2D NMR (HSQC/HMBC) : Resolve ambiguities in methoxy group connectivity or ring substitution patterns .
  • Isotopic Labeling : Introduce ¹³C at the carboxylic carbon to track reactivity in multi-step syntheses.
  • X-ray Crystallography : Resolve crystal structures of key intermediates (e.g., methyl ester derivatives) to confirm regiochemistry .

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